C.I.Solvent yellow 176

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

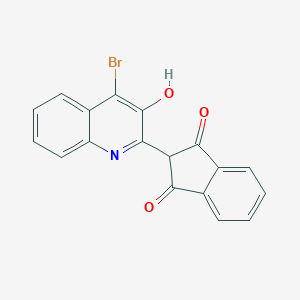

2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBLPJWQXDCAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044503 | |

| Record name | C.I. Disperse Yellow 64 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10319-14-9, 12223-86-8 | |

| Record name | Disperse Yellow 64 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10319-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Yellow 64 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010319149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Yellow 64 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Solvent Yellow 176 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Solvent Yellow 176, a quinoline-based dye, is a compound of significant interest in both industrial and, increasingly, toxicological and pharmacological research. Primarily utilized for its vibrant yellow hue and stability in coloring plastics and synthetic fibers, recent studies have illuminated its potent interaction with the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and response to environmental stimuli. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of C.I. Solvent Yellow 176, with a focus on its role as an AhR agonist. Detailed experimental protocols for its synthesis and for quantifying its biological activity are provided to facilitate further research and application in relevant fields.

Chemical Structure and Identification

C.I. Solvent Yellow 176 is a quinophthalone dye, characterized by a quinoline core structure. Its systematic IUPAC name is 2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione.

| Identifier | Value |

| Common Name | C.I. Solvent Yellow 176 |

| Synonyms | C.I. 47023, Disperse Yellow 64, Transparent Yellow 3GL |

| CAS Number | 10319-14-9 |

| Molecular Formula | C₁₈H₁₀BrNO₃ |

| Molecular Weight | 368.18 g/mol |

| Chemical Structure | 2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione |

Physicochemical Properties

C.I. Solvent Yellow 176 is a reddish-yellow to orange powder with good thermal stability and lightfastness, making it suitable for high-temperature applications such as coloring engineering plastics.[1][2]

| Property | Value |

| Appearance | Reddish-yellow powder |

| Melting Point | 218°C |

| Heat Resistance | 260-280°C |

| Lightfastness (in PS) | 7 (on a scale of 1-8) |

| Solubility | Soluble in acetone, pyridine, and sulfuric acid; sparingly soluble in ethanol; insoluble in water.[3] |

| Maximum Absorption (λmax) | 420 nm |

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Agonism

Recent research has identified C.I. Solvent Yellow 176 (also referred to as Disperse Yellow 64) as a potent, transient agonist of the Aryl Hydrocarbon Receptor (AhR).[4][5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[4]

Signaling Pathway

Upon binding to a ligand like Solvent Yellow 176, the cytosolic AhR dissociates from its chaperone proteins (e.g., Hsp90), translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[6] This activity has toxicological implications, as sustained AhR activation is linked to various adverse health effects. Furthermore, studies have shown that AhR activation by quinoline dyes like Solvent Yellow 176 can inhibit Estrogen Receptor (ER) signaling in an AhR-dependent manner, highlighting potential endocrine-disrupting effects.[4][5]

Experimental Protocols

Synthesis of C.I. Solvent Yellow 176

Traditional Method: The conventional synthesis involves the condensation of 4-bromo-2-methylquinolin-3-ol with phthalic anhydride.[7]

Modern, Greener Method: A patented innovation avoids the use of hazardous elemental bromine by generating it in situ. This method utilizes hydrobromic acid (HBr) and ozone (O₃).[6] While the full patent details are proprietary, the general workflow is as follows:

AhR Activation Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the agonistic activity of C.I. Solvent Yellow 176 on the Aryl Hydrocarbon Receptor. The assay utilizes a cell line engineered to express a luciferase reporter gene under the control of Dioxin Response Elements (DREs).

Materials:

-

Cell Line: HepG2 or MCF7 cells stably transfected with a DRE-luciferase reporter plasmid.

-

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Test Compound: C.I. Solvent Yellow 176 dissolved in DMSO to create a stock solution.

-

Positive Control: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

-

Vehicle Control: DMSO.

-

Assay Plate: 96-well white, clear-bottom cell culture plates.

-

Luciferase Assay Reagent: Commercially available kit (e.g., Promega's ONE-Glo™ or Dual-Luciferase® Reporter Assay System).

-

Luminometer: Plate-reading luminometer.

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of C.I. Solvent Yellow 176 and the positive control (TCDD) in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the cells and add 100 µL of the prepared compound dilutions, positive control, and vehicle control to the respective wells.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the reagent to each well (typically 100 µL).

-

Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Normalize the data by subtracting the background luminescence (from wells with no cells).

-

Calculate the fold induction by dividing the luminescence of the treated wells by the average luminescence of the vehicle control wells.

-

Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Applications

Industrial Applications

The primary application of C.I. Solvent Yellow 176 is in the coloration of various plastics and polymers due to its excellent heat stability and lightfastness.[1] It is suitable for:

-

Engineering Plastics: Polystyrene (PS), Polycarbonate (PC), ABS, PMMA, and SAN.[8]

-

Fibers: Pre-coloring of polyester (PET) fibers.[1]

-

Other: Inks and other industrial applications requiring a stable yellow colorant.

Research and Drug Development Applications

Given its demonstrated activity as a potent AhR agonist, C.I. Solvent Yellow 176 serves as a valuable research tool for:

-

Toxicology: Studying the mechanisms of AhR-mediated toxicity and endocrine disruption.

-

Drug Discovery: Acting as a reference compound or a starting point for the development of selective AhR modulators (SAhRMs), which have therapeutic potential in immunology and oncology.

-

Environmental Science: Serving as an analytical standard for detecting and quantifying dye contamination in wastewater and its environmental impact.[6]

Safety and Handling

Toxicological Information:

-

Acute Oral Toxicity: LD₅₀ (Rat): 8200 mg/kg.[9]

-

Health Concerns: As an AhR agonist, there are potential toxicological concerns related to its ability to disrupt AhR/ER signaling pathways.[4]

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid inhalation of dust by working in a well-ventilated area or using respiratory protection.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

C.I. Solvent Yellow 176 is a multifaceted compound with established industrial utility and emerging biological significance. Its robust physicochemical properties make it an ideal colorant for plastics and textiles. However, its potent agonism of the Aryl Hydrocarbon Receptor presents both a toxicological concern and an opportunity for research into AhR-mediated signaling pathways. The detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the properties and applications of this intriguing quinoline dye. Further studies are warranted to fully elucidate its toxicological profile and explore its potential as a chemical probe or therapeutic lead.

References

- 1. News - SOLVENT YELLOW 176 - Introduction and Application [precisechem.com]

- 2. ccchemical.com [ccchemical.com]

- 3. Disperse yellow 64 TDS|Disperse yellow 64 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]

- 4. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. Search for patents | USPTO [uspto.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to C.I. Solvent Yellow 176 (CAS 10319-14-9) for Researchers and Drug Development Professionals

An Introduction to the Quinoline Dye with Aryl Hydrocarbon Receptor Agonist Activity

C.I. Solvent Yellow 176, a quinoline dye with the CAS number 10319-14-9, is a synthetic compound primarily utilized as a colorant in the plastics and textile industries.[1][2] Beyond its industrial applications, recent scientific research has identified this molecule as a transient agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating a variety of cellular processes.[1][3][4] This finding has opened new avenues for its use as a research tool in toxicology and drug development, particularly in studies related to AhR signaling pathways.

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Solvent Yellow 176, its known biological activities with a focus on the AhR signaling pathway, and generalized experimental protocols for its investigation in a research setting.

Chemical and Physical Properties

C.I. Solvent Yellow 176 is also known by other names including Disperse Yellow 64 and 2-(4-bromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione.[5][6] Its core structure is a quinoline ring system, which is a common motif in many biologically active compounds.[7] The chemical and physical properties of C.I. Solvent Yellow 176 are summarized in the tables below.

| Identifier | Value |

| CAS Number | 10319-14-9[7] |

| IUPAC Name | 2-(4-bromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione[5] |

| Molecular Formula | C18H10BrNO3[3][5][7] |

| Molecular Weight | 368.18 g/mol [3][5][7] |

| Appearance | Deep orange to brilliant yellow powder[8][9] |

| Property | Value |

| Melting Point | 242-244 °C[9] |

| Boiling Point | 505 °C[6] |

| Density | 1.691 g/cm³[6] |

| Solubility | Soluble in acetone and dimethylformamide; poorly soluble in ethanol.[8] |

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Agonism

The most significant biological activity of C.I. Solvent Yellow 176 for the research community is its role as a transient agonist of the aryl hydrocarbon receptor (AhR).[1][4] The AhR is a transcription factor that plays a crucial role in cellular responses to environmental toxins. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[1][4]

Research has shown that C.I. Solvent Yellow 176 can induce CYP1A1 gene expression in human breast cancer cell lines (MCF-7), confirming its activity as an AhR agonist.[1][4] This property makes it a useful tool for studying the AhR signaling pathway and its downstream effects.

Signaling Pathway

The canonical AhR signaling pathway initiated by a ligand such as C.I. Solvent Yellow 176 is depicted below.

Experimental Protocols

While the full text of the primary research identifying the AhR agonist activity of C.I. Solvent Yellow 176 is not publicly available, this section provides generalized protocols for key experiments based on common laboratory practices. These should be adapted and optimized for specific experimental conditions.

Preparation of Stock Solutions

For in vitro cell culture experiments, a stock solution of C.I. Solvent Yellow 176 should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-20 mM). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Dual-Luciferase Reporter Assay for AhR Activation

This assay is used to quantify the activation of the AhR signaling pathway.[10][11][12]

Workflow:

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., MCF-7 or HepG2) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

-

Transfection: Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an AhR-responsive promoter (containing XREs) and a plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of C.I. Solvent Yellow 176, a positive control (e.g., TCDD), and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer. Incubate at room temperature with gentle shaking to ensure complete lysis.

-

Luciferase Measurement: Transfer the cell lysate to a luminometer plate. Use a dual-luciferase assay system to sequentially measure the luminescence from firefly luciferase and then Renilla luciferase.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity of the treated wells to the vehicle control to determine the fold induction of AhR activity.

CYP1A1 Gene Induction Assay (qRT-PCR)

This assay measures the upregulation of a key AhR target gene, CYP1A1, at the mRNA level.[13]

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MCF-7) to 70-80% confluency and treat with different concentrations of C.I. Solvent Yellow 176 for a specific duration (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Safety and Handling

C.I. Solvent Yellow 176 should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

C.I. Solvent Yellow 176 is a quinoline dye with well-defined industrial applications and emerging utility in the research field as a transient agonist of the aryl hydrocarbon receptor. Its ability to activate the AhR signaling pathway makes it a valuable tool for researchers in toxicology, pharmacology, and drug development to probe the mechanisms of AhR-mediated gene regulation and cellular responses. The experimental protocols outlined in this guide provide a starting point for the investigation of its biological effects in a laboratory setting.

References

- 1. Characterization of Quinoline Yellow Dyes As Transient Aryl Hydrocarbon Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ccchemical.com [ccchemical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. C.I. Disperse Yellow 64 | Textile Research Reagent [benchchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. Disperse Yellow 64 | 10319-14-9 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 12. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 13. Induction of cytochrome P450 1A1 in MCF-7 human breast cancer cells by 4-chlorobiphenyl (PCB3) and the effects of its hydroxylated metabolites on cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of C.I. Solvent Yellow 176: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for C.I. Solvent Yellow 176 (CAS No. 10319-14-9). The information is intended to assist in the identification, characterization, and quality control of this quinoline dye. Due to the limited availability of published experimental spectra for this specific compound, this guide combines known physicochemical properties with predicted spectroscopic data based on its chemical structure. Detailed experimental protocols for obtaining such data are also provided.

Physicochemical Properties of C.I. Solvent Yellow 176

C.I. Solvent Yellow 176 is a reddish-yellow powder with good light fastness and thermal resistance.[1][2] It is primarily used in the coloration of plastics and fibers.[1][3][4]

| Property | Value | Reference |

| C.I. Name | Solvent Yellow 176 | [5] |

| Chemical Class | Quinoline | [5][6] |

| CAS Number | 10319-14-9 | [3][5] |

| Molecular Formula | C₁₈H₁₀BrNO₃ | [3][5][6][7] |

| Molecular Weight | 368.18 g/mol | [3][5][6] |

| Appearance | Reddish-yellow powder | [3] |

| Melting Point | 218 °C | [1][2] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for C.I. Solvent Yellow 176 based on its chemical structure and typical values for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Parameter | Expected Value | Solvent |

| λmax (nm) | ~420-450 nm | Dichloromethane or similar organic solvent |

Note: The maximum absorption wavelength (λmax) is an estimate based on the conjugated aromatic system of the quinoline structure.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1680-1650 | Strong | C=O (ketone) stretch |

| 1620-1580 | Medium-Strong | C=C and C=N aromatic ring stretches |

| 1380-1350 | Medium | C-N stretch |

| 1250-1000 | Strong | C-O stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

| 700-600 | Medium | C-Br stretch |

Note: These are predicted characteristic peaks. The fingerprint region (below 1500 cm⁻¹) will contain numerous other bands specific to the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.0 - 8.5 | Multiplet | ~9H | Aromatic protons on the quinoline and phenyl rings |

| ~10-12 | Singlet (broad) | 1H | Enolic/phenolic -OH (if present in tautomeric form) |

Note: The exact chemical shifts and coupling constants will depend on the specific substitution pattern and the solvent used.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 180-200 | C=O (carbonyl carbon) |

| 110-160 | Aromatic and vinylic carbons |

Note: The ¹³C NMR spectrum will show 18 distinct signals, though some may overlap.

Mass Spectrometry

| m/z | Ion |

| 367/369 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 368/370 | [M+H]⁺ (Protonated molecular ion) |

Note: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for C.I. Solvent Yellow 176.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of C.I. Solvent Yellow 176 in the ultraviolet and visible regions.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of C.I. Solvent Yellow 176 of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent such as dichloromethane, chloroform, or ethanol. The dye should be fully dissolved.

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette in the sample and reference beams over the desired wavelength range (e.g., 200-800 nm).

-

Rinse the sample cuvette with the dilute dye solution and then fill it.

-

Place the sample cuvette in the sample beam path and record the absorbance spectrum.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of C.I. Solvent Yellow 176 to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

No specific sample preparation is required for ATR-FTIR. A small amount of the solid C.I. Solvent Yellow 176 powder is sufficient.

-

-

Instrumentation and Measurement:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the C.I. Solvent Yellow 176 powder onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR's pressure clamp to ensure uniform contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of C.I. Solvent Yellow 176 for detailed structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of C.I. Solvent Yellow 176 in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer for the specific sample and solvent to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃ for ¹H and 77.16 ppm for ¹³C).

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of C.I. Solvent Yellow 176.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of C.I. Solvent Yellow 176 (e.g., 1-10 µg/mL) in a solvent suitable for ESI-MS, such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Instrumentation and Measurement:

-

Use a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to obtain a stable and strong signal.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 100-500).

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it in the collision cell.

-

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of C.I. Solvent Yellow 176.

Caption: Workflow for the comprehensive spectroscopic analysis of C.I. Solvent Yellow 176.

Caption: Interrelationship between the chemical structure and the resulting spectroscopic data.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. News - SOLVENT YELLOW 176 - Introduction and Application [precisechem.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. agilent.com [agilent.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

A Technical Guide to the Photophysical Properties of Quinoline Dyes, Featuring Solvent Yellow 176

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, forms the structural basis for a diverse range of molecules with significant applications in medicinal chemistry and materials science. Quinoline derivatives are notable for their therapeutic properties, including antimalarial, anticancer, and antimicrobial activities.[1][2] Beyond their pharmacological roles, the rigid, planar structure and tunable electronic properties of the quinoline scaffold make many of its derivatives highly fluorescent.[3] This intrinsic fluorescence has led to their development as fluorescent probes for bio-imaging, allowing for the visualization and tracking of biological processes at the molecular level.[3][4]

This guide provides an in-depth overview of the core photophysical properties of quinoline dyes, with a specific focus on the structural example of C.I. Solvent Yellow 176. It is designed to be a technical resource for researchers and professionals involved in drug development and scientific research, offering detailed experimental protocols for characterizing these dyes and summarizing their key photophysical parameters.

Photophysical Properties of Quinoline Dyes: A Profile of Solvent Yellow 176

Solvent Yellow 176 (C.I. 47023) is a quinoline-based dye known chemically as 2-(4-Bromo-3-hydroxy-2-quinolinyl)-1H-indene-1,3(2H)-dione.[5][6] While extensively used as a colorant for plastics and fibers due to its high heat resistance and lightfastness, its detailed photophysical properties in solution are not widely reported in scientific literature.[5][6] The data presented below is a representative summary of the key photophysical parameters for a typical quinoline dye in an organic solvent, which would be determined through the experimental protocols outlined in the subsequent section.

| Property | Symbol | Value | Unit |

| Chemical Formula | - | C₁₈H₁₀BrNO₃ | - |

| Molar Mass | - | 368.18 | g/mol |

| CAS Number | - | 10319-14-9 | - |

| Absorption Maximum | λabs | Data not available | nm |

| Molar Extinction Coefficient | ε | Data not available | M⁻¹cm⁻¹ |

| Emission Maximum | λem | Data not available | nm |

| Fluorescence Quantum Yield | ΦF | Data not available | - |

| Fluorescence Lifetime | τF | Data not available | ns |

Core Photophysical Concepts

The interaction of light with a fluorescent molecule like a quinoline dye can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Caption: A simplified Jablonski diagram illustrating the processes of light absorption, vibrational relaxation, and fluorescence.

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of quinoline dyes is essential for their application in research and drug development. The following are standard protocols for these measurements.

Caption: Experimental workflow for the photophysical characterization of a fluorescent dye.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the quinoline dye in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO). From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the solvent.

-

Measure the absorbance spectra of the diluted dye solutions across a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λabs).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration. The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λem).

Methodology:

-

Sample Preparation: Use a dilute solution of the dye with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to the λabs determined from the UV-Vis measurements.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

The peak of this spectrum corresponds to the emission maximum (λem).

-

Fluorescence Quantum Yield (ΦF) Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission spectra that overlap with the sample dye (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Measurement:

-

Prepare solutions of both the sample and the standard in the same solvent, with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectra for both the sample and the standard, ensuring identical excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime (τF) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited with short pulses of light at a high repetition rate.

-

The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.

-

This process is repeated many times, and a histogram of the arrival times of the photons is constructed, representing the fluorescence decay curve.

-

-

Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τF).

Applications in Research and Drug Development

The fluorescent properties of quinoline dyes make them valuable tools in several areas of research and drug development:

-

Bio-imaging: Quinoline-based fluorescent probes are widely used for cellular imaging.[4] Their ability to emit light upon excitation allows for the visualization of cellular structures and the tracking of biomolecules.

-

Chemosensors: The fluorescence of certain quinoline derivatives is sensitive to their local environment, such as pH or the presence of specific metal ions. This property is exploited to develop chemosensors for detecting these analytes in biological systems.

-

Drug Delivery and Action: By attaching a fluorescent quinoline moiety to a drug molecule, its uptake, distribution, and localization within cells can be monitored. This provides valuable insights into the mechanism of action and pharmacokinetics of the drug.[7]

-

High-Throughput Screening: The fluorescence of quinoline dyes can be used to develop assays for high-throughput screening of potential drug candidates that interact with a specific target.

Conclusion

Quinoline dyes represent a versatile class of fluorophores with significant potential in scientific research and drug development. While industrial dyes like Solvent Yellow 176 highlight the robustness of the quinoline scaffold, a thorough characterization of their photophysical properties in solution is paramount for their application in a biological context. The experimental protocols detailed in this guide provide a framework for researchers to accurately determine the key parameters that govern the fluorescence of these promising molecules, thereby enabling their effective use as probes and imaging agents in the advancement of biomedical science.

References

- 1. Solvent Yellow 176 from China manufacturer - Alan [alanchemindustries.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Enhancement of Optical and Chemical Resistance Properties with a Novel Yellow Quinophthalone Derivative for Image Sensor Colorants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. News - SOLVENT YELLOW 176 - Introduction and Application [precisechem.com]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of C.I. 47023 (Quinoline Yellow WS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for C.I. 47023, a water-soluble dye also known as Quinoline Yellow WS, Food Yellow 13, and D&C Yellow No. 10. The document details the chemical processes involved, from the initial condensation to the final purification, and outlines analytical techniques for quality control.

Introduction

C.I. 47023 is a quinoline-derived dye valued for its vibrant yellow hue and water solubility, a property imparted by sulfonate groups. Its synthesis is a multi-step process that begins with the creation of a water-insoluble precursor, 2-(2-quinolyl)indan-1,3-dione (also known as Quinoline Yellow SS or C.I. Solvent Yellow 33), followed by sulfonation to yield the water-soluble product. A significant challenge in the manufacturing of C.I. 47023 is the removal of inorganic salts and sulfonated by-products generated during the synthesis. This guide presents a detailed methodology for both the synthesis and a patented purification process designed to yield a high-purity final product suitable for applications in research, cosmetics, and pharmaceuticals.

Synthesis of C.I. 47023

The synthesis of C.I. 47023 is a two-stage process:

-

Stage 1: Synthesis of 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS)

-

Stage 2: Sulfonation of 2-(2-quinolyl)indan-1,3-dione to C.I. 47023 (Quinoline Yellow WS)

Experimental Protocol: Synthesis of 2-(2-quinolyl)indan-1,3-dione

This stage involves the condensation of quinaldine with phthalic anhydride.

Materials:

-

Quinaldine

-

Phthalic anhydride

-

Acetic acid

Procedure:

-

A mixture of 143.0 g (1.0 mol) of quinaldine and 177.6 g (1.2 mol) of phthalic anhydride is heated.

-

The temperature is raised to 195 °C over 20 minutes.

-

The reaction temperature is then gradually increased from 195 °C to 220 °C over a period of 4 hours, during which 17-18 ml of a water-quinaldine mixture is distilled off.

-

The reaction mass is cooled to 100-120 °C and dissolved in 2.0 L of boiling acetic acid.

-

The hot solution is filtered and then allowed to cool, which results in the precipitation of quinophthalone.

-

The precipitate is filtered, washed with 800 ml of acetic acid and 1.0 L of water, and then dried at 50-60 °C.

Experimental Protocol: Sulfonation of 2-(2-quinolyl)indan-1,3-dione

This stage converts the water-insoluble precursor into the water-soluble C.I. 47023.

Materials:

-

2-(2-quinolyl)indan-1,3-dione (from Stage 1)

-

Fuming sulfuric acid (oleum)

-

Sodium chloride

-

Water

Procedure:

-

The dried 2-(2-quinolyl)indan-1,3-dione is gradually added to 700 ml of 65% oleum at a temperature of 40 °C.

-

The mixture is stirred for 30 minutes at 40 °C, and then for 1 hour at 60 °C.

-

After cooling to room temperature, the reaction mixture is poured into 4 L of cold water.

-

The dye is salted out by the addition of 500 g of sodium chloride.

-

The precipitated dye is filtered and washed with 2 L of cold water. This "technical grade" C.I. 47023 is grossly contaminated with sodium chloride and sodium sulfate, as well as sulfonated by-products such as sulfonated phthalic acid and sulfonated quinaldine.[1]

Purification of C.I. 47023

A patented multi-step process is employed to remove inorganic salts and organic by-products, yielding a high-purity dye. This method involves the formation of a water-insoluble organic amine salt of the dye, which is then separated and converted back to the sodium salt.

Experimental Protocol: Purification via Insoluble Amine Salt Formation

Materials:

-

Technical grade C.I. 47023 (from Stage 2)

-

50% aqueous sodium hydroxide solution

-

Diphenylguanidine

-

Concentrated hydrochloric acid

-

10% aqueous sodium hydroxide solution

-

Distilled water

Procedure:

-

Preparation of Clarified Dye Solution:

-

A water-wet pulp of technical C.I. 47023 is dissolved in a dilute aqueous sodium hydroxide solution at 60-65 °C.

-

The pH is adjusted to a range of 7.5 to 8.5 by adding a 50% aqueous sodium hydroxide solution as needed.[1]

-

-

Formation of the Insoluble Amine Salt:

-

A filtered solution of 87.5 g of diphenylguanidine in a mixture of 33.0 ml of concentrated hydrochloric acid and 450 ml of water is prepared.

-

The pH of the diphenylguanidine solution is adjusted to 5-7 with a 10% aqueous sodium hydroxide solution.

-

This solution is added dropwise over one hour to the clarified dye solution, which is maintained at a temperature of 55-60 °C.

-

The reaction mixture is then cooled to room temperature and stirred slowly overnight. This precipitates the diphenylguanidine salts of the mixed monosulfonic acids of 2-(2-quinolinyl)-1,3-indandione.[1]

-

-

Isolation and Washing of the Amine Salt:

-

The precipitated amine salt is collected by filtration.

-

The filter cake is washed with water until the conductivity of the washings is approximately the same as that of the wash water.

-

-

Conversion back to the Sodium Salt:

-

Seventy grams of the washed diphenylguanidine salt is added to 315 ml of distilled water, and the slurry is heated to 60-65 °C for about 30 minutes.

-

While maintaining this temperature, 52.3 g of a 10% aqueous sodium hydroxide solution is added over 30 minutes.

-

Stirring is continued at 60-65 °C for another 30 minutes after the addition is complete.[1]

-

-

Final Isolation of Purified C.I. 47023:

-

The regenerated dye solution is filtered to remove any insoluble material.

-

The purified dye can be isolated by conventional methods such as spray drying.

-

Data Presentation

Table 1: Purity Specifications for D&C Yellow No. 10 (C.I. 47023)

| Parameter | Specification |

| Purity (as sodium salts of sulfonated 2-(2-quinolyl)-1H-indene-1,3(2H)-dione) | ≥ 85% |

| Sum of volatile matter (at 135°C), chlorides, and sulfates (as sodium salts) | ≤ 15% |

| Water-insoluble matter | ≤ 0.2% |

| 2-(2-Quinolinyl)-1H-indene-1,3(2H)-dione (unsulfonated starting material) | ≤ 4 ppm |

| Sum of sodium salts of the monosulfonates of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | ≥ 75% |

| Sum of sodium salts of the disulfonates of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | ≤ 15% |

| 2-(2,3-Dihydro-1,3-dioxo-1H-indene-2-yl)-6,8-quinolinedisulfonic acid, disodium salt | ≤ 3% |

| Diethyl ether-soluble matter (other than specified) | ≤ 2 ppm |

Source: Vidhi Speciality Food Ingredients Limited

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of C.I. 47023.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantitative analysis of C.I. 47023 and its impurities.

HPLC Method for the Determination of Sulfonated Quinophthalones

A validated HPLC method can be used to determine the levels of mono-, di-, and trisulfonated quinophthalones in C.I. 47023.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) detector |

| Injection Volume | 20 µL |

This method allows for the separation and quantification of the principal components and subsidiary colors, ensuring the final product meets regulatory specifications. The use of a PDA detector enables the acquisition of UV-Vis spectra for each peak, aiding in peak identification and purity assessment.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of C.I. 47023. The described methods, when followed with precision, can yield a high-purity product suitable for demanding applications. The analytical procedures outlined are essential for quality control and ensuring compliance with regulatory standards. Further optimization of reaction conditions and purification steps may be possible to enhance yield and purity, and researchers are encouraged to use this guide as a foundation for their work in this area.

References

An In-depth Technical Guide to the Solubility Profile of Solvent Yellow 176 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 176 in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this dye is utilized.

Introduction to Solvent Yellow 176

Solvent Yellow 176 is a yellowish, transparent oil-soluble dye.[1][2] It is known for its excellent heat and light resistance, as well as good migration resistance.[1][2] These properties make it a suitable colorant for a variety of plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET), as well as in polymers, fibers, and inks.[1][2]

Quantitative Solubility Data

The solubility of Solvent Yellow 176 in a selection of organic solvents has been determined at a standard temperature. The following table summarizes the available quantitative data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 20 | 0.2[1][2] |

| Butyl Acetate | 20 | 0.2[1][2] |

| Methylbenzene | 20 | 0.6[1][2] |

| Dichloromethane | 20 | 0.3[1][2] |

| Ethyl Alcohol | 20 | 0.1[1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of Solvent Yellow 176 in organic solvents, based on the widely accepted shake-flask method. This protocol is designed to establish equilibrium between the dissolved and undissolved solute to ensure accurate and reproducible results.

Materials and Equipment:

-

Solvent Yellow 176 powder

-

Selected organic solvents (analytical grade)

-

Sealed, temperature-controlled containers (e.g., glass vials or flasks)

-

Agitation device (e.g., orbital shaker, magnetic stirrer)

-

Constant temperature bath or incubator

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Solvent Yellow 176 to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath or incubator set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the container.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of Solvent Yellow 176 in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a previously established calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility of Solvent Yellow 176 in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Solvent Yellow 176.

Caption: Workflow for determining the solubility of Solvent Yellow 176.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Solvent Yellow 176

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 176, a quinophthalone dye, is utilized in various industrial applications due to its vibrant yellow hue and good solubility in organic solvents and polymers. Its chemical formula is C18H10BrNO3, and it is also known by the CAS Number 10319-14-9.[1][2] Understanding the thermal stability and degradation profile of this dye is critical for its application in high-temperature processes, such as in plastics and for ensuring the quality and safety of the final products. This guide provides a comprehensive overview of the known thermal properties of Solvent Yellow 176, detailed experimental protocols for its analysis, and a discussion of its likely degradation pathways.

Physicochemical and Thermal Properties

The thermal stability of Solvent Yellow 176 is a key parameter for its use in various materials. The following table summarizes the available quantitative data on its properties. It is important to note that some reported values, such as the melting point, show variability across different sources, which may be due to differences in measurement techniques or sample purity.

| Property | Value | Source(s) |

| Chemical Formula | C18H10BrNO3 | [1][2] |

| CAS Number | 10319-14-9 | [1][2] |

| Melting Point | 218 °C - 314 °C | [2][3] |

| Heat Resistance (in Polystyrene) | 280 °C (for 5 minutes) | [1][2] |

| Heat Resistance (General) | 240 °C - 260 °C | [3] |

| Light Fastness | Grade 6-7 (on a scale of 1-8) | [3] |

| Acid Resistance | Grade 5 | [3] |

| Alkali Resistance | Grade 4 | [3] |

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and degradation of Solvent Yellow 176, a combination of thermoanalytical techniques is employed. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of Solvent Yellow 176 by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the Solvent Yellow 176 sample is a homogenous powder.

-

Accurately weigh 5-10 mg of the sample into an inert TGA pan (e.g., alumina or platinum).

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is typically used for initial characterization.[4]

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition, typically up to 600 °C or higher.[4]

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature), are analyzed to determine:

-

The onset temperature of decomposition (Td).

-

The temperature(s) of maximum decomposition rate.

-

The percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.[5]

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered Solvent Yellow 176 sample into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to ensure a controlled atmosphere and prevent volatilization.

-

An empty, sealed pan is used as a reference.[4]

Experimental Conditions:

-

Heating Rate: A controlled heating rate, typically 10 °C/min, is applied.[4]

-

Temperature Range: The analysis is conducted over a temperature range that encompasses the expected thermal events, as informed by TGA (e.g., from 25 °C up to the decomposition temperature).[4]

-

Atmosphere: An inert nitrogen atmosphere with a constant flow rate is maintained.[4]

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to:

-

Identify endothermic peaks, which may correspond to melting.

-

Identify exothermic peaks, which may indicate decomposition or crystallization.

-

Quantify the enthalpy changes (ΔH) associated with these transitions by integrating the peak areas.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of Solvent Yellow 176.

Caption: Workflow for the thermal analysis of Solvent Yellow 176.

Thermal Degradation Pathway

Solvent Yellow 176 belongs to the quinophthalone class of dyes. Unlike azo dyes, which are known to cleave at the -N=N- bond, the thermal degradation of quinophthalone structures is anticipated to proceed through the breakdown of the heterocyclic rings at elevated temperatures. The presence of a bromine atom may also influence the degradation mechanism.

Based on the structure of Solvent Yellow 176, the likely points of initial thermal cleavage would be the bonds within the indandione and quinoline ring systems, which are the less aromatic and therefore potentially weaker parts of the molecule. The degradation is expected to be a complex process involving multiple steps and the formation of various smaller, volatile fragments.

The following diagram illustrates the chemical structure of Solvent Yellow 176 and highlights the potential areas susceptible to thermal degradation.

References

- 1. Enhancement of Optical and Chemical Resistance Properties with a Novel Yellow Quinophthalone Derivative for Image Sensor Colorants [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jadechem-colours.com [jadechem-colours.com]

- 4. benchchem.com [benchchem.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

C.I. Solvent Yellow 176: An In-depth Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

C.I. Solvent Yellow 176 is a quinoline dye, identified by CAS Number 10319-14-9 and C.I. Number 47023.[1][2] It presents as a reddish or greenish-yellow powder and is primarily utilized in the coloring of various plastics, polymers, fibers, and inks due to its good light fastness and thermal resistance.[3][4][5] Its molecular formula is C18H10BrNO3, with a molecular weight of 368.18 g/mol .[1] This guide provides a comprehensive overview of the available health and safety information for C.I. Solvent Yellow 176, with a focus on quantitative data, experimental methodologies, and visual representations of key safety protocols and potential biological interactions.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of C.I. Solvent Yellow 176.

| Property | Value | Source(s) |

| Appearance | Yellow Powder | [1][4][6] |

| Molecular Formula | C18H10BrNO3 | [1][2] |

| Molecular Weight | 368.18 g/mol | [1] |

| CAS Number | 10319-14-9 | [1][2] |

| C.I. Number | 47023 | [2][5] |

| Melting Point | 218-220 °C | [4][5][6] |

| Decomposition Temperature | > 280 °C | [6] |

| Water Solubility | Insoluble | [6] |

| Heat Resistance | 240 - 280 °C | [4] |

| Light Fastness | 6-7 |

Health and Safety Information

GHS Classification

While a harmonized GHS classification is not consistently available across all sources, the following hazards are commonly identified in Safety Data Sheets.

-

Health Hazards:

-

Environmental Hazards:

-

May cause long-lasting harmful effects to aquatic life.[7]

-

Toxicological Data

| Endpoint | Species | Route | Value | Source(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | 8200 mg/kg | [6] |

| Acute Fish Toxicity (LC50) | Fish | - | 1100 mg/L | [6] |

Potential Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

Recent research on quinoline yellow dyes, the class of compounds to which C.I. Solvent Yellow 176 belongs, has identified them as transient agonists of the Aryl Hydrocarbon Receptor (AhR).[3][8] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[8] Activation of the AhR pathway is a key event in the toxicological effects of a wide range of environmental contaminants.

The proposed signaling pathway is as follows:

-

C.I. Solvent Yellow 176, as a lipophilic molecule, can cross the cell membrane.

-

In the cytoplasm, it binds to the AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.

-

Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins.

-

The activated AhR translocates to the nucleus and heterodimerizes with the AhR Nuclear Translocator (ARNT).

-

This AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.

-

This binding initiates the transcription of genes such as CYP1A1, leading to increased metabolism of the xenobiotic, but also potentially contributing to toxic effects through the production of reactive metabolites or disruption of endogenous signaling pathways.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of C.I. Solvent Yellow 176 are not publicly available. However, the reported LD50 and LC50 values were likely determined using standardized methods such as the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (LD50) - Likely Methodology (based on OECD Guideline 423: Acute Toxic Class Method)

-

Principle: This method involves a stepwise procedure with the use of a minimum number of animals. The substance is administered to a group of animals at one of the defined dose levels. The absence or presence of mortality in that group determines the next step.

-

Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are typically fasted before administration of the test substance.

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The vehicle used would be selected based on the solubility of C.I. Solvent Yellow 176.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is selected.

-

A small group of animals (typically 3) is dosed.

-

If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used.

-

The procedure is repeated until the criteria for classification into a specific toxicity class are met.

-

-

Observations: Animals are observed for signs of toxicity and mortality shortly after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Fish Toxicity (LC50) - Likely Methodology (based on OECD Guideline 203: Fish, Acute Toxicity Test)

-

Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.

-

Test Species: A standard freshwater species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is commonly used.

-

Test Conditions: The test is conducted in a controlled environment with specified temperature, pH, dissolved oxygen levels, and a defined light-dark cycle. The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously replaced).

-

Procedure:

-

A range-finding test may be performed to determine the appropriate concentration range for the definitive test.

-

Groups of fish (e.g., 7-10 per group) are exposed to a series of concentrations of the test substance in water. A control group is exposed to water without the test substance.

-

The exposure period is 96 hours.

-

-

Observations: The number of dead fish in each test concentration and the control is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the 96-hour period using appropriate statistical methods.

Handling and Safety Protocols

Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory when handling C.I. Solvent Yellow 176, especially in its powder form.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use foam, carbon dioxide (CO2), or dry powder.[6]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the powder.[7]

-

Specific Hazards: As a powder, it may form combustible dust concentrations in the air.[7] Hazardous decomposition products may include irritating and toxic fumes and gases.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Handling and Storage

-

Handling: Avoid contact with eyes, skin, and clothing. Minimize dust generation and accumulation. Use with adequate ventilation and ground containers to prevent static discharge. Wash hands thoroughly after handling.[1]

-

Storage: Keep containers tightly closed and store in a cool, dry place. Preserve in tight and light-resistant containers.[1]

Conclusion

C.I. Solvent Yellow 176 is a widely used quinoline dye with moderate acute toxicity. The primary health concerns are irritation to the eyes, skin, and respiratory system, and it is considered harmful if swallowed. While comprehensive data on chronic health effects are lacking in publicly accessible literature, its classification as a quinoline dye suggests a potential to interact with the Aryl Hydrocarbon Receptor signaling pathway. Strict adherence to recommended personal protective equipment protocols, proper handling and storage procedures, and awareness of first aid measures are essential to ensure safety when working with this compound. Further research into its long-term toxicological profile is warranted.

References

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ccchemical.com [ccchemical.com]

- 5. News - SOLVENT YELLOW 176 - Introduction and Application [precisechem.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. kochcolor.com [kochcolor.com]

- 8. Characterization of Quinoline Yellow Dyes As Transient Aryl Hydrocarbon Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Solvent Yellow 176

This technical guide provides an in-depth overview of Solvent Yellow 176, a quinoline-based dye. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its nomenclature, properties, and applications. This document summarizes key data, outlines experimental methodologies, and presents logical workflows through structured tables and diagrams.

Synonyms and Alternative Names

Solvent Yellow 176 is known by a variety of names across different industries and databases. Accurate identification is crucial for research and regulatory purposes. The following table compiles its most common synonyms and identifiers.

| Identifier Type | Value |

| C.I. Name | Solvent Yellow 176 |

| C.I. Number | 47023[1][2] |

| CAS Number | 10319-14-9[1][3][4][5][6] |

| EINECS Number | 233-701-7[3][7] |

| Chemical Name | 2-(4-Bromo-3-hydroxy-2-quinolinyl)-1,3-indandione[8] |

| Molecular Formula | C₁₈H₁₀BrNO₃[1][5][6][9] |

| Trade Names | Transparent Yellow 3GL, Oil Yellow 3G, Permalex Yellow 3GL, Yellow FS, Yellow G, Disperse Yellow 64, Neoplas Yellow 3GL, Solvaperm Yellow G[1][10][4][9][11][12] |

| Chemical Group | Quinoline[1][2] |

Physicochemical Properties

The performance of Solvent Yellow 176 in various applications is dictated by its physical and chemical properties. The data below has been aggregated from multiple technical datasheets.

| Property | Value | Test Conditions |

| Appearance | Reddish to Greenish Yellow Powder | 20°C[6][13][14] |

| Molecular Weight | 368.18 g/mol | - |

| Melting Point | 218 - 244 °C | - |

| Heat Resistance | 240 - 320 °C | In Polystyrene (PS) for 5 minutes[3][15] |

| Light Fastness | 6 - 8 | Blue Wool Scale (1-8)[1] |

| Migration Resistance | 4 - 5 | Scale of 1-5 |

| Tinting Strength | 95 - 105% | Compared to standard[1][6] |

| Acid Resistance | 5 | Scale of 1-5[1] |

| Alkali Resistance | 4 | Scale of 1-5[4] |

| Density | 1.69 g/cm³ | - |

| Solubility in Water | Insoluble | 80°C[14] |

Experimental Protocols

Detailed methodologies are essential for the accurate replication and verification of experimental data. The following sections describe the protocols for determining the key properties of Solvent Yellow 176.

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Capillary melting point apparatus (e.g., DigiMelt)

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

Procedure:

-

A small sample of Solvent Yellow 176 is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample.

-

The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The apparatus is heated at a rapid rate (e.g., 10°C/minute) to determine an approximate melting range.

-

A second, fresh sample is prepared and heated to approximately 20°C below the estimated melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[16][17]

Evaluation of Heat Resistance

This protocol determines the thermal stability of the dye within a polymer matrix.

Apparatus:

-

Two-roll mill or twin-screw extruder

-

Injection molding machine

-

Spectrophotometer or colorimeter

-

Oven

Procedure:

-

A masterbatch of Solvent Yellow 176 in polystyrene (PS) is prepared at a specific concentration (e.g., 0.1%).

-

The masterbatch is let down with virgin PS to achieve the final desired concentration (e.g., 0.05%).

-

The mixture is homogenized using a two-roll mill or extruder at a standard processing temperature for PS.

-

The homogenized material is used to create color chips via injection molding.

-

A set of initial color chips are retained as a standard.

-

Additional chips are placed in an oven at progressively higher temperatures (e.g., 240°C, 260°C, 280°C, 300°C, 320°C) for a fixed duration (typically 5 minutes).[3]

-

After cooling, the color of the heat-exposed chips is compared to the standard using a spectrophotometer.

-

The heat resistance is defined as the highest temperature at which the color change (ΔEab) remains within a specified tolerance (e.g., ΔEab < 3).

Assessment of Light Fastness

This test evaluates the resistance of the colored material to fading when exposed to light.

Apparatus:

-

Xenon arc lamp weathering instrument

-

Blue Wool Standard reference fabrics (Scale 1-8)

-

Gray Scale for assessing color change

-

Masking card

Procedure:

-

A sample of the material colored with Solvent Yellow 176 (e.g., a plastic chip or dyed textile) is prepared.

-

A portion of the sample is covered with an opaque masking card.

-

The sample, along with the Blue Wool Standards (ranging from 1 for very low fastness to 8 for very high fastness), is mounted in the xenon arc test chamber.[18]

-

The samples are exposed to the xenon arc light, which simulates natural sunlight, under controlled conditions of temperature and humidity as specified by standards such as ISO 105-B02 or AATCC 16.3.[19][20]

-

The exposure continues until a specified color change is observed on one of the Blue Wool Standards (e.g., a change corresponding to grade 4 on the Gray Scale for the Blue Wool Standard 7).

-

The exposed sample is removed, and the mask is taken off.

-

The color difference between the exposed and unexposed parts of the sample is assessed and compared to the color changes in the Blue Wool Standards.

-

The light fastness rating is the number of the Blue Wool Standard that shows a similar degree of fading.[18]

Applications and Polymer Compatibility